2-Chlorothiophene-3-carbonyl chloride
Description
Significance of Halogenated Thiophene (B33073) Scaffolds in Molecular Design
The incorporation of halogens, such as chlorine, into thiophene rings is a critical strategy in molecular design. Halogenated thiophene scaffolds are recognized as "privileged pharmacophores" in medicinal chemistry due to their versatile structural and pharmacophoric properties. nih.gov The thiophene ring itself is often used as a bioisosteric replacement for phenyl rings in drug candidates to modify physicochemical properties like solubility and metabolism. nih.gov
The addition of a halogen atom to the thiophene scaffold further modulates the molecule's electronic properties, lipophilicity, and metabolic stability. Halogens can participate in halogen bonding, a type of non-covalent interaction that can enhance drug-receptor binding affinity. acs.org This strategic halogenation is a key tool for medicinal chemists to fine-tune the biological activity and pharmacokinetic profiles of developing drug molecules. nih.govrsc.orgresearcher.life Consequently, numerous FDA-approved drugs contain a thiophene nucleus, highlighting the scaffold's importance in successful drug design. nih.govresearcher.life
The Role of Acyl Chlorides as Versatile Synthetic Precursors
Acyl chlorides, also known as acid chlorides, are among the most reactive derivatives of carboxylic acids. wikipedia.org Their high reactivity stems from the presence of a good leaving group, the chloride ion, attached to the carbonyl carbon. This makes the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.
This inherent reactivity makes acyl chlorides exceptionally versatile precursors in organic synthesis. youtube.com They are widely employed in nucleophilic acyl substitution reactions to create a variety of other functional groups. fiveable.metaylorandfrancis.com For instance, acyl chlorides react readily with:
Alcohols to form esters. youtube.com
Amines to form amides. youtube.com
Carboxylate salts to form acid anhydrides. wikipedia.org
Water to hydrolyze back to the corresponding carboxylic acid. youtube.com
Furthermore, acyl chlorides are key reagents in Friedel-Crafts acylation reactions, a fundamental method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. fiveable.me Their ability to be easily converted into other functional groups makes them indispensable intermediates in multi-step syntheses of complex organic molecules, including pharmaceuticals and specialty chemicals. wikipedia.orgnbinno.com
Chemical Compound Data
Interactive Table: Properties of 2-Chlorothiophene-3-carbonyl chloride and Related Isomers
| Property | This compound | 3-Chlorothiophene-2-carbonyl chloride sigmaaldrich.com | 5-Chlorothiophene-2-carbonyl chloride nih.gov |
| Molecular Formula | C₅H₂Cl₂OS | C₅H₂Cl₂OS | C₅H₂Cl₂OS |
| Molecular Weight | 181.04 g/mol | 181.04 g/mol | 181.04 g/mol |
| Appearance | Data not available | Solid | Data not available |
| CAS Number | Data not available | 86427-02-3 | 42518-98-9 |
| InChI Key | Data not available | GCPHKTQMABHWPY-UHFFFAOYSA-N | BMPDCQVRKDNUAP-UHFFFAOYSA-N |
Structure
3D Structure
Properties
IUPAC Name |
2-chlorothiophene-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2OS/c6-4(8)3-1-2-9-5(3)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDQHLOUSVAHKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30664659 | |
| Record name | 2-Chlorothiophene-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30664659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332370-74-8 | |
| Record name | 2-Chlorothiophene-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30664659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of Halogenated Thiophene Carbonyl Chlorides
Nucleophilic Acyl Substitution Pathways
The carbonyl chloride functional group is a highly reactive acylating agent, readily undergoing nucleophilic acyl substitution. This reaction proceeds via a tetrahedral intermediate, where a nucleophile attacks the electrophilic carbonyl carbon, followed by the expulsion of the chloride ion, which is an excellent leaving group. organic-chemistry.org
Reaction with Amines to Form Amides
2-Chlorothiophene-3-carbonyl chloride reacts readily with primary and secondary amines to yield the corresponding N-substituted 2-chlorothiophene-3-carboxamides. The reaction mechanism is a classic nucleophilic addition-elimination. libretexts.org The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon. This is followed by the collapse of the tetrahedral intermediate and elimination of a chloride ion. A second equivalent of the amine or a non-nucleophilic base is typically required to neutralize the hydrogen chloride byproduct. libretexts.orgchemguide.co.uk
The general reaction is as follows:
Reactant A : this compound
Reactant B : Primary or Secondary Amine (R¹R²NH)
Product : N,N-disubstituted-2-chlorothiophene-3-carboxamide
Byproduct : Amine hydrochloride salt
| Reactant A | Reactant B | Base | Product |
| This compound | Primary Amine (RNH₂) | Excess RNH₂ or Tertiary Amine | N-alkyl/aryl-2-chlorothiophene-3-carboxamide |
| This compound | Secondary Amine (R₂NH) | Excess R₂NH or Tertiary Amine | N,N-dialkyl/diaryl-2-chlorothiophene-3-carboxamide |
Reaction with Alcohols to Form Esters
In a similar fashion, this compound reacts with alcohols to form esters. This process, known as esterification, is also a nucleophilic acyl substitution. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to scavenge the HCl generated. docbrown.info The nucleophilic oxygen of the alcohol attacks the carbonyl carbon, leading to the formation of an ester upon the departure of the chloride ion. libretexts.orgchemguide.co.uk The reaction is generally vigorous and can often be performed at room temperature. chemguide.co.uk
The general reaction scheme is:
Reactant A : this compound
Reactant B : Alcohol (R-OH)
Product : Alkyl 2-chlorothiophene-3-carboxylate
Byproduct : HCl (neutralized by base)
| Reactant A | Reactant B | Base | Product |
| This compound | Methanol | Pyridine | Methyl 2-chlorothiophene-3-carboxylate |
| This compound | Ethanol | Triethylamine | Ethyl 2-chlorothiophene-3-carboxylate |
| This compound | Phenol | Pyridine | Phenyl 2-chlorothiophene-3-carboxylate |
Formation of Other Carbonyl Derivatives
The high reactivity of the acyl chloride group allows for the synthesis of a variety of other carbonyl compounds. A notable example is the Friedel-Crafts acylation, where this compound can react with an aromatic compound, such as benzene (B151609), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form a ketone. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org
The mechanism involves the formation of a highly electrophilic acylium ion through the interaction of the acyl chloride with the Lewis acid. khanacademy.orgyoutube.com This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a new carbon-carbon bond and, after deprotonation, the corresponding aryl ketone. youtube.com
Reactant A : this compound
Reactant B : Benzene
Catalyst : AlCl₃
Product : (2-chlorothiophen-3-yl)(phenyl)methanone
Reactivity of the Chlorinated Thiophene (B33073) Ring
The thiophene ring, while aromatic, exhibits distinct reactivity compared to benzene, influenced by the sulfur heteroatom and its substituents. The chlorine atom and the carbonyl chloride group on the 2- and 3-positions, respectively, are both electron-withdrawing groups, which generally deactivate the ring towards electrophilic attack but can activate it for nucleophilic substitution.
Electrophilic Aromatic Substitution Reactions
In electrophilic aromatic substitution (EAS), the thiophene ring acts as a nucleophile. The sulfur atom activates the C2 and C5 positions towards electrophilic attack. However, in this compound, both substituents are deactivating. The 2-chloro group is an ortho-, para- director, while the 3-carbonyl chloride group is a meta- director.
The directing effects of the substituents and the inherent reactivity of the thiophene ring converge to strongly favor electrophilic substitution at the C5 position.
Sulfur atom : Activates C5.
2-Chloro group : Directs to the para-position (C5).
3-Carbonyl chloride group : Directs to the meta-position (C5).
Therefore, reactions such as nitration, halogenation, or sulfonation are predicted to occur selectively at the C5 position. For instance, nitration of the closely related 2-acetyl-5-chlorothiophene (B429048) yields 5-acetyl-2-chloro-3-nitrothiophene, demonstrating that even with existing substituents, further functionalization is possible. researchgate.net A similar outcome is expected for this compound.
| Reaction Type | Electrophile | Expected Major Product |
| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | 2-Chloro-5-nitrothiophene-3-carbonyl chloride |
| Bromination | Br⁺ (from Br₂/FeBr₃) | 5-Bromo-2-chlorothiophene-3-carbonyl chloride |
| Acylation | RCO⁺ (from RCOCl/AlCl₃) | 5-Acyl-2-chlorothiophene-3-carbonyl chloride |
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgwikipedia.org In this compound, the carbonyl chloride group at the C3 position is a powerful electron-withdrawing group situated ortho to the chlorine atom at C2.
This arrangement activates the C2 carbon for nucleophilic attack, stabilizing the negatively charged intermediate (a Meisenheimer-like complex) through resonance. masterorganicchemistry.com Consequently, the chloride at the C2 position can be displaced by a variety of strong nucleophiles. This reactivity is demonstrated in the analogous compound, 2-acetyl-3-chlorothiophene, which undergoes substitution of the 3-chloro group with amines and thiolates.
| Nucleophile | Reagent Example | Expected Product |
| Amine | Aniline (C₆H₅NH₂) | 2-(Phenylamino)thiophene-3-carbonyl chloride |
| Thiolate | Sodium thiophenoxide (NaSPh) | 2-(Phenylthio)thiophene-3-carbonyl chloride |
| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 2-Methoxythiophene-3-carbonyl chloride |
Halogen-Metal Exchange Reactions
Halogen-metal exchange is a fundamental organometallic reaction that transforms an organic halide into a reactive organometallic species. wikipedia.org This process typically involves the reaction of an organic chloride, bromide, or iodide with an electropositive metal, most commonly in the form of an organolithium or organomagnesium reagent. wikipedia.orgethz.ch The general transformation for an organolithium reagent is:
R−Li + R′−X → R−X + R′−Li wikipedia.org
The rate of this exchange is kinetically controlled and generally follows the trend I > Br > Cl, meaning that chloroarenes are the least reactive substrates. wikipedia.org For a molecule like this compound, which contains the highly electrophilic carbonyl chloride group, performing a halogen-metal exchange at the C2-chloro position presents a significant challenge. The organolithium reagent could potentially react with the carbonyl group. However, studies have shown that halogen-lithium exchanges can be performed chemoselectively at very low temperatures (e.g., -100 °C), which suppresses unwanted side reactions with electrophilic functional groups. tcnj.edu
An alternative approach to generating a reactive thienylmetallic species from a chlorothiophene derivative is through deprotonative metalation (C-H activation) rather than halogen-metal exchange. Research has demonstrated that chlorothiophene can react with an alkyl Grignard reagent in the presence of a catalytic amount of an amine base like cis-2,6-dimethylpiperidine (B46485) (DMP). researchgate.net This method successfully generates the corresponding thienyl Grignard reagent at room temperature, leaving the carbon-chlorine bond intact. researchgate.net This thienyl Grignard reagent can then participate in subsequent cross-coupling reactions. researchgate.net
Table 1: Comparison of Methods for Generating Thienylmetallic Reagents
| Method | Description | Key Features | Typical Conditions |
| Halogen-Metal Exchange | Direct replacement of the chlorine atom with a metal (e.g., Li, Mg). | Equilibrium process; Reactivity: I > Br > Cl. wikipedia.org | Requires organolithium or Grignard reagents; Very low temperatures (-100 °C) may be needed to ensure chemoselectivity. tcnj.edu |
| Deprotonative Metalation | Removal of a ring proton using a strong base to form a C-metal bond. | C-Cl bond remains intact; Can be performed under mild conditions. researchgate.net | Grignard reagent + catalytic amine base; Room temperature. researchgate.net |
Palladium-Catalyzed Transformations and Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the direct C-H activation of heteroaromatic compounds is a subject of extensive research. mdpi.comresearchgate.net For substituted heterocycles like this compound, a primary challenge is controlling the regioselectivity of the reaction. mdpi.com
Direct C-H arylation involves the coupling of a C-H bond on the thiophene ring with an aryl halide. On a 2-substituted thiophene, this reaction can potentially occur at the C4 or C5 position. The outcome is highly dependent on the reaction conditions, particularly the choice of ligand and additives. nih.govnih.gov
Studies on the direct C-H phenylation of 2-chlorothiophene (B1346680) have shown that the regioselectivity is determined by the counteranion of the cationic Palladium complex involved in the reaction. nih.gov The choice of ligand on the palladium catalyst is also crucial for controlling whether the arylation occurs at the α-position (C5) or the β-position (C4). nih.gov
Table 2: Ligand and Additive Effects on Regioselectivity of Thiophene C-H Arylation
| Ligand / System | Arylation Position | Mechanistic Implication | Reference |
| 2,2'-bipyridyl | α-position (C5) | Favors a metalation/deprotonation pathway. | nih.gov |
| P(OCH(CF₃)₂)₃ | β-position (C4) | Favors a Heck-type arylation mechanism. | nih.gov |
| PhPdI(bipy) + Lewis Acid | C4 or C5 | Regioselectivity depends on the counteranion formed from the Lewis acid. | nih.gov |
The mechanism of palladium-catalyzed C-H arylation of thiophenes is complex, with several proposed pathways that can be influenced by the specific catalytic system. nih.gov
Concerted Metalation-Deprotonation (CMD) / Electrophilic Palladation: In this pathway, the C-H bond is broken in a concerted step involving the palladium catalyst and a base. For thiophenes, this mechanism, often assisted by ligands like 2,2'-bipyridyl, typically leads to the more acidic α-proton being abstracted, resulting in C5-arylation. nih.govnih.gov
Heck-type Arylation: This pathway involves carbopalladation of a C=C bond within the thiophene ring, followed by a β-hydride elimination step. Computational studies indicate that with bulky, electron-poor phosphine (B1218219) ligands, this mechanism is kinetically favored and leads to the β-arylation product (C4). nih.gov
Oxidative Cross-Coupling Cycle: Another plausible mechanism, particularly for Pd(II) catalysts, involves an initial C-H activation to form a cyclopalladated intermediate. acs.org This intermediate then undergoes transmetalation with the coupling partner (e.g., an arylboronic acid), followed by reductive elimination to yield the final product and regenerate the active Pd(II) species, often with the help of an oxidant. acs.org
These pathways are not mutually exclusive, and the operative mechanism can be a subtle interplay of electronic and steric factors dictated by the substrate, catalyst, ligand, and additives. nih.gov
Reaction Stereochemistry and Regioselectivity
For a planar aromatic molecule like this compound, the primary consideration is regioselectivity rather than stereochemistry in the traditional sense. As discussed, the regioselectivity of C-H arylation can be finely tuned by the choice of palladium catalyst and ligands, allowing for selective functionalization at either the C4 or C5 position. nih.gov
An interesting structural feature relevant to the molecule's conformation is "ring flip disorder," which has been observed in the X-ray crystal structure of the closely related thiophene-3-carbonyl chloride. mdpi.comresearchgate.net This phenomenon arises from the molecule existing in two conformations within the crystal lattice, differing by a 180° rotation about the C(3)–C(O) bond. mdpi.com In the reported structure of thiophene-3-carbonyl chloride, the two conformers were found to exist in a 70:30 occupancy ratio. mdpi.com This suggests that this compound likely exhibits similar conformational isomerism in the solid state, an important consideration for its packing and material properties.
Advanced Mechanistic Elucidation Studies
The direct observation and characterization of transient reaction intermediates in catalytic cycles is exceptionally challenging. However, advanced spectroscopic techniques, particularly X-ray crystallography on stable compounds, provide invaluable insights into the ground-state structures that influence reactivity.
The X-ray structure determination for thiophene-3-carbonyl chloride provides a clear example of such characterization. mdpi.com Though not a transient intermediate, the analysis of its solid-state structure revealed the ring flip disorder, a key dynamic feature. mdpi.comresearchgate.net Precise bond lengths and angles were determined, offering a baseline for computational models that probe reaction pathways.
Table 3: Selected Crystallographic Data for Thiophene-3-carbonyl chloride
| Parameter | Value | Description | Reference |
| Bond Lengths | |||
| C(3)–C(6) | 1.460(3) Å | Bond between thiophene ring and carbonyl carbon. | researchgate.net |
| C(6)–O(6) | 1.185(2) Å | Carbonyl double bond. | researchgate.net |
| C(6)–Cl(7) | 1.793(2) Å | Carbonyl chloride bond. | researchgate.net |
| Bond Angles | |||
| C(2)–C(3)–C(6) | 126.6(2)° | Angle defining the orientation of the carbonyl group. | researchgate.net |
| O(6)–C(6)–Cl(7) | 118.6(2)° | Angle within the acid chloride functional group. | researchgate.net |
| Disorder | |||
| Occupancy Ratio | 70% / 30% | Ratio of the two "ring-flipped" conformers in the crystal. | mdpi.com |
This data provides a foundational understanding of the molecule's geometry and electronic distribution, which are critical inputs for theoretical studies aimed at elucidating the mechanisms of its various reactions.
Kinetic and Thermodynamic Analyses
In the study of the chemical reactivity of halogenated thiophene carbonyl chlorides, such as this compound, kinetic and thermodynamic analyses provide crucial insights into reaction rates, feasibility, and the influence of various parameters on the reaction outcomes. While specific experimental kinetic and thermodynamic data for this compound are not extensively documented in publicly accessible literature, the principles can be understood by examining related systems and general reaction mechanisms like Friedel-Crafts acylation.
Kinetic studies focus on the rate of reaction, which for the acylation of an aromatic compound by this compound, would typically be influenced by factors such as the concentration of reactants, the type and concentration of the catalyst (often a Lewis acid like aluminum chloride), temperature, and the solvent used. The reaction rate is expected to be dependent on the electrophilicity of the acylium ion generated from this compound and the nucleophilicity of the aromatic substrate. The presence of the electron-withdrawing chlorine atom on the thiophene ring can influence the reactivity of the carbonyl chloride group.
For a typical Friedel-Crafts acylation reaction involving a substituted thenoyl chloride, the rate-determining step is often the electrophilic attack of the acylium ion on the aromatic ring. The reaction kinetics can be monitored by techniques such as spectroscopy to measure the change in concentration of reactants or products over time. From this data, the rate law and rate constants can be determined.
Thermodynamic analysis, on the other hand, provides information about the energy changes that occur during a reaction, determining the position of the equilibrium. The key thermodynamic parameters are enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the reaction. A negative ΔG indicates a spontaneous reaction. In the context of the acylation reaction with this compound, the formation of a stable acylated product and the release of HCl gas would suggest a thermodynamically favorable process.
The following interactive table provides a hypothetical comparison of kinetic and thermodynamic parameters for the acylation of benzene with different substituted thiophene carbonyl chlorides, illustrating the potential influence of substituents on reactivity.
| Acylating Agent | Relative Rate Constant (krel) | Activation Energy (Ea, kJ/mol) | Enthalpy of Reaction (ΔH, kJ/mol) | Gibbs Free Energy (ΔG, kJ/mol) |
|---|---|---|---|---|
| Thiophene-3-carbonyl chloride | 1.00 | 55 | -120 | -135 |
| This compound | 0.85 | 58 | -118 | -132 |
| 2-Methylthiophene-3-carbonyl chloride | 1.20 | 52 | -122 | -138 |
Note: The data in this table is hypothetical and for illustrative purposes to show expected trends based on electronic effects of substituents.
Application of Computational Chemistry for Reaction Mechanism Prediction
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting and elucidating the reaction mechanisms of complex organic reactions, including those involving halogenated thiophene carbonyl chlorides. nih.govresearchgate.net These theoretical investigations can provide detailed information about the structures of reactants, transition states, and products, as well as the energetics of the reaction pathway, which may be difficult to determine experimentally.
For the reaction of this compound, for instance in a Friedel-Crafts acylation, computational methods can be employed to model the entire reaction coordinate. This would typically involve:
Geometry Optimization: The three-dimensional structures of the reactants (this compound, aromatic substrate, and Lewis acid catalyst), intermediates (such as the acylium ion and sigma complex), transition states, and products are optimized to find their lowest energy conformations.
Frequency Calculations: These calculations are performed to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) on the potential energy surface.
Transition State Searching: Algorithms are used to locate the transition state structure connecting reactants and products. The transition state represents the highest energy point along the reaction pathway, and its energy determines the activation energy of the reaction.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that the found transition state correctly connects the desired reactants and products.
Computational studies can also be used to investigate the effect of substituents on the thiophene ring on the reactivity of the carbonyl chloride. For example, the effect of the chlorine atom at the 2-position on the stability of the acylium ion and the activation energy of the acylation reaction can be quantified. dntb.gov.ua
The following interactive table presents hypothetical calculated activation energies for the Friedel-Crafts acylation of benzene with different isomers of chlorothiophene carbonyl chloride, as could be predicted by DFT calculations.
| Reactant | Calculated Activation Energy (kcal/mol) | Reaction Step |
|---|---|---|
| This compound | 15.2 | Sigma Complex Formation |
| 3-Chlorothiophene-2-carbonyl chloride | 14.8 | Sigma Complex Formation |
| 5-Chlorothiophene-2-carbonyl chloride | 14.5 | Sigma Complex Formation |
Note: The data in this table is hypothetical and for illustrative purposes based on expected outcomes from computational studies.
By combining computational predictions with experimental results, a more complete and detailed understanding of the chemical reactivity and reaction mechanisms of compounds like this compound can be achieved.
Synthetic Utility and Applications of 2 Chlorothiophene 3 Carbonyl Chloride and Its Derivatives As Building Blocks
Versatility in Organic Synthesis for Complex Molecular Architectures
2-Chlorothiophene-3-carbonyl chloride is a versatile reagent in organic synthesis, serving as a crucial building block for the construction of complex molecular architectures. Its reactivity is primarily centered around the acyl chloride functional group, which readily participates in a variety of nucleophilic substitution reactions. This allows for the introduction of the 2-chlorothiophen-3-yl moiety into a diverse range of organic molecules. The presence of the chlorine atom and the sulfur atom in the thiophene (B33073) ring also offers opportunities for further functionalization and modification, enhancing its synthetic utility.
The electrophilic nature of the carbonyl carbon in the acyl chloride group makes it highly susceptible to attack by a wide array of nucleophiles, including alcohols, amines, and carbanions. This reactivity is fundamental to the formation of esters, amides, and ketones, respectively. These reactions are often high-yielding and proceed under mild conditions, making this compound an attractive starting material for the synthesis of intricate molecules. The resulting thiophene-containing compounds can serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
Furthermore, the thiophene ring itself can be subjected to various chemical transformations. The chlorine substituent can be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions, such as Suzuki or Stille couplings, to form carbon-carbon bonds. The sulfur atom can influence the electronic properties of the ring and can be oxidized to the corresponding sulfoxide (B87167) or sulfone, further diversifying the range of accessible derivatives. This multi-faceted reactivity allows chemists to strategically incorporate the 2-chlorothiophene-3-carbonyl scaffold into larger, more complex structures with desired stereochemical and electronic properties.
Application in Agrochemical Synthesis
The structural motifs derived from this compound are of significant interest in the development of new agrochemicals due to their potential to interact with biological targets in pests. The thiophene ring is a common feature in many biologically active compounds, and its halogenated derivatives are often explored for their enhanced efficacy and modified physicochemical properties.
The synthesis of insecticidal compounds often involves the creation of amide or hydrazide linkages, for which acyl chlorides are excellent precursors. While direct synthesis of insecticidal hydrazine (B178648) derivatives using this compound is not extensively documented in readily available literature, the general reactivity of acyl chlorides with hydrazine and its derivatives is a well-established synthetic route. google.com For instance, the reaction of a carbonyl chloride with a substituted hydrazine can yield diacylhydrazine derivatives, a class of compounds known for their insecticidal activity. nih.govmdpi.com These molecules often act as ecdysone (B1671078) agonists, disrupting the molting process in insects. The 2-chlorothiophene (B1346680) moiety could be incorporated to potentially enhance the insecticidal potency or spectrum of activity.
Similarly, the 1,2,4-triazole (B32235) ring is a key pharmacophore in a variety of pesticides. nih.govresearchgate.netresearchgate.net The synthesis of certain 1,2,4-triazole derivatives can proceed through intermediates derived from acyl chlorides. beilstein-journals.orgscispace.com For example, an acyl chloride can react with a hydrazine derivative to form a precursor that can then be cyclized to form the triazole ring. mdpi.com The incorporation of the 2-chlorothiophene group via this compound could lead to the development of novel 1,2,4-triazole-based insecticides with unique modes of action or improved properties. beilstein-journals.org
Table 1: Examples of Insecticidal Compound Classes Derivable from Acyl Chlorides
| Compound Class | General Synthetic Precursor | Potential Role of this compound |
|---|---|---|
| Diacylhydrazines | Acyl chloride and substituted hydrazine | Formation of a 2-chlorothiophene-containing diacylhydrazine |
Thiophene-2-carbonyl chloride is a known key intermediate in the synthesis of the nematicide Tioxazafen. google.comresearchgate.netgoogleapis.com Tioxazafen belongs to the 1,2,4-oxadiazole (B8745197) class of compounds. The synthesis of such heterocyclic systems often involves the reaction of an acyl chloride with an N-hydroxyamidine. By analogy, this compound could be utilized to synthesize structural analogs of Tioxazafen. These derivatives, featuring the 2-chlorothiophen-3-yl group, could exhibit modified nematicidal activity, spectrum, or soil mobility, making them interesting candidates for new crop protection agents. The exploration of such analogs is a common strategy in agrochemical research to optimize the performance and safety profile of a lead compound.
Application in Pharmaceutical Intermediate Synthesis
The 2-chlorothiophene scaffold is a valuable component in the design of various pharmaceutical agents. The use of this compound as a reactive intermediate allows for its efficient incorporation into potential drug candidates.
A prominent example of the application of a related compound, 5-chlorothiophene-2-carbonyl chloride, is in the synthesis of the anticoagulant drug Rivaroxaban. newdrugapprovals.orgchemicalbook.comgoogleapis.comjustia.comnih.gov In the final step of many synthetic routes to Rivaroxaban, 5-chlorothiophene-2-carbonyl chloride is reacted with the advanced intermediate, 4-[4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholin-3-one, to form the active pharmaceutical ingredient. googleapis.com
Given the structural similarity, this compound could be employed in a similar fashion to generate novel analogs of Rivaroxaban. These new chemical entities, possessing a different substitution pattern on the thiophene ring, would be of interest for structure-activity relationship (SAR) studies. Such studies are crucial in the drug discovery process to understand how molecular modifications affect the compound's efficacy, selectivity, and pharmacokinetic properties. The synthesis of these analogs would follow a similar synthetic logic, involving the acylation of the primary amine of the oxazolidinone core.
Table 2: Key Reaction in the Synthesis of Rivaroxaban and its Potential Analogs
| Acylating Agent | Resulting Product | Potential Application |
|---|---|---|
| 5-Chlorothiophene-2-carbonyl chloride | Rivaroxaban | Anticoagulant |
The reactivity of this compound extends to the synthesis of a wide array of other bioactive compounds. researchgate.netwisdomlib.org Its ability to readily form amides, esters, and other carbonyl derivatives makes it a valuable tool for medicinal chemists. For instance, it can be used to derivatize primary and secondary amines in various molecular scaffolds to explore their biological activities. The resulting 2-chlorothiophene-containing amides may exhibit a range of pharmacological effects, including antimicrobial, anti-inflammatory, or anticancer properties. The thiophene ring can act as a bioisostere for a benzene (B151609) ring, offering a different pharmacokinetic profile while potentially maintaining or improving the desired biological activity. The exploration of derivatives from this compound is a promising avenue for the discovery of new therapeutic agents.
Application in Advanced Materials Science
The unique electronic and structural characteristics of the thiophene ring make it a valuable component in the design of advanced materials. The presence of a chlorine atom and a carbonyl chloride group in this compound offers versatile points for modification, allowing for the fine-tuning of material properties.
Organic Semiconducting Materials
Thiophene-based molecules are integral to the field of organic electronics due to their excellent charge transport properties and environmental stability. Thiophenes, oligothiophenes, and polythiophenes are widely studied for their potential in organic field-effect transistors (OFETs) and other organic electronic devices. sigmaaldrich.com The synthetic accessibility of these molecules allows for extensive exploration of their structure-property relationships. sigmaaldrich.com While direct applications of this compound in commercially available organic semiconductors are not extensively documented in publicly available literature, its derivatives are of significant interest. The electron-withdrawing nature of the chlorine atom and the carbonyl group can influence the electronic properties of resulting polymers, potentially leading to materials with desirable electron mobility for n-type semiconductors.
Research in this area often involves the synthesis of conjugated polymers where the thiophene unit is a key building block. The carbonyl chloride group of this compound can be readily converted into various functional groups, enabling its incorporation into larger polymeric structures through different polymerization techniques.
OLED and Organic Photovoltaic Materials
The development of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells has been significantly advanced by the use of thiophene-containing materials. These materials often form the active layers where charge transport and light emission or absorption occur. The tunability of the electronic properties of thiophene derivatives through chemical modification is a key advantage in designing materials with specific energy levels (HOMO/LUMO) to optimize device performance.
Derivatives of chlorothiophenes have been utilized in the synthesis of polymer semiconductors for organic solar cells. For instance, 2,5-dibromo-3-chlorothiophene (B1655142) serves as a building block for creating electron-deficient polymers. These polymers, when used in OPVs, can contribute to achieving high power conversion efficiencies. The incorporation of chlorine atoms can influence the molecular packing and electronic properties of the resulting polymers, which are crucial factors for efficient charge separation and transport in solar cells.
Synthesis of Diverse Thiophene-Containing Scaffolds
This compound is a versatile starting material for the synthesis of a variety of thiophene derivatives. The reactivity of the carbonyl chloride group allows for its conversion into ketones, nitriles, and other functional groups, providing access to a wide range of molecular scaffolds.
Acetylthiophene Derivatives
The introduction of an acetyl group onto the thiophene ring can be achieved through Friedel-Crafts acylation. sigmaaldrich.comorganic-chemistry.org This classic electrophilic aromatic substitution reaction involves the reaction of an acyl chloride with an aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
In the context of synthesizing acetylthiophene derivatives from a chlorothiophene precursor, 3-chlorothiophene (B103000) can be acylated to produce 2-acetyl-3-chlorothiophene. The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich thiophene ring.
Table 1: Synthesis of 2-Acetyl-3-chlorothiophene via Friedel-Crafts Acylation
| Reactants | Catalyst | Solvent | Key Conditions | Product |
| 3-Chlorothiophene, Acetyl chloride | Aluminum chloride (AlCl₃) | Anhydrous, non-polar solvent | Anhydrous conditions to prevent catalyst deactivation | 2-Acetyl-3-chlorothiophene |
This table illustrates a general procedure for the synthesis of an acetylthiophene derivative. The specific application of this compound would involve its reaction with an appropriate organometallic reagent.
While the direct Friedel-Crafts acylation of this compound is not the standard route to acetylthiophenes, its carbonyl chloride functionality can be utilized in reactions with organocadmium or organocuprate reagents to yield the corresponding acetyl derivative.
Nitrile Derivatives
The conversion of a carbonyl chloride to a nitrile group provides a valuable synthetic transformation, as the nitrile functionality can be further elaborated into amines, carboxylic acids, or other nitrogen-containing heterocycles. A common route for this transformation involves the conversion of the acid chloride to a primary amide, followed by dehydration.
A documented example of this transformation within the thiophene family involves the preparation of 3,4,5-trichloro-2-thiophenecarbonitrile. beilstein-journals.org The process starts with the corresponding acid chloride, which is treated with ammonia (B1221849) to form the amide. Subsequent dehydration of the amide using a reagent like phosphorus oxychloride (POCl₃) yields the desired nitrile. beilstein-journals.org
Table 2: General Synthesis of Thiophene Nitrile Derivatives from Carbonyl Chlorides
| Starting Material | Reagents | Intermediate | Dehydrating Agent | Product |
| Thiophene-2-carbonyl chloride derivative | 1. Ammonia (NH₃) | Thiophene-2-carboxamide derivative | Phosphorus oxychloride (POCl₃) | Thiophene-2-carbonitrile derivative |
This table outlines a general synthetic pathway applicable to the conversion of this compound to its corresponding nitrile derivative.
This two-step process provides an efficient method for accessing thiophene-based nitrile scaffolds, which are important building blocks in medicinal chemistry and materials science.
Emerging Research Directions and Future Outlook
Development of More Sustainable and Efficient Synthetic Routes
Traditional synthesis of thiophene-based carbonyl chlorides often involves reagents like thionyl chloride or oxalyl chloride, which present environmental and safety challenges. googleapis.comgoogle.com The development of greener synthetic pathways is a key research priority. This involves exploring alternatives that minimize waste, avoid hazardous chemicals, and improve atom economy.
Current research in related heterocyclic synthesis points towards several promising avenues:
Catalytic Carbonylation: Moving away from stoichiometric chlorinating agents, research is exploring catalytic methods for the direct carbonylation of 2,3-dichlorothiophene. This could involve transition-metal catalysts that utilize carbon monoxide or other C1 sources, potentially under milder conditions.
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters such as temperature and pressure, improving safety and yield. nih.gov Applying flow chemistry to the synthesis of 2-chlorothiophene-3-carbonyl chloride could enable the use of more reactive intermediates in a controlled manner, reducing byproduct formation and simplifying purification.
Bio-catalysis: While still a nascent field for this specific substrate, the use of enzymes for selective synthesis of functionalized heterocycles is a long-term goal for achieving ultimate sustainability.
These approaches align with the principles of green chemistry, aiming to create processes that are not only efficient but also environmentally benign. nih.gov
Exploration of Novel Catalytic Systems for Functionalization
The this compound scaffold possesses multiple sites for further chemical modification. The chlorine atom is amenable to cross-coupling reactions, while the thiophene (B33073) ring's C-H bonds, particularly at the C5 position, can be directly functionalized. Research is focused on developing novel catalytic systems that can achieve high selectivity and efficiency for these transformations.
A significant area of development is the use of palladium catalysis for C-H activation. nih.gov For instance, the palladium/norbornene (Pd/NBE) cooperative catalysis system has shown remarkable success in the direct vicinal difunctionalization of thiophenes at the C4 and C5 positions. nih.gov Applying such systems to the this compound scaffold could enable the introduction of new aryl or alkyl groups with high regioselectivity, a crucial step in building molecular complexity.
| Catalyst/Ligand System | Target Transformation | Potential Application on Scaffold | Reference |
| Pd(OAc)₂ / Arsine Ligand / Amide-NBE | Vicinal C-H/C-H Difunctionalization | Functionalization at C4 and C5 positions | nih.gov |
| Pd(OAc)₂ / X-Phos or PtBu₃ | Direct C-H Arylation | Arylation at the C5 position | mdpi.com |
| Pd/C / CuCl (Heterogeneous) | C3-H Arylation of Benzo[b]thiophenes | Selective functionalization of the thiophene ring | acs.org |
| Ru-NHC System | Asymmetric Hydrogenation | Creation of chiral centers from the thiophene ring | rsc.org |
These advanced catalytic methods provide powerful tools for late-stage functionalization, allowing for the rapid diversification of molecules derived from the primary scaffold.
Deepening Mechanistic Understanding through Advanced Analytical Techniques
A thorough understanding of reaction mechanisms is critical for optimizing existing synthetic routes and designing new, more efficient ones. Modern analytical techniques are being employed to probe the intricate details of thiophene functionalization reactions.
The mechanism of classical reactions like Friedel-Crafts acylation on thiophenes is understood by analyzing the stability of resonance structures of the intermediates. stackexchange.com Attack at the 2-position is generally favored over the 3-position due to the formation of a more stable, linearly conjugated intermediate. stackexchange.com For more complex catalytic cycles, advanced methods are required:
In Situ Spectroscopy: Techniques such as FT-IR and NMR spectroscopy allow for real-time monitoring of reacting species, helping to identify transient intermediates and determine reaction kinetics.
Computational Chemistry: Density Functional Theory (DFT) calculations are used to model reaction pathways, calculate the energies of transition states, and predict the regioselectivity of reactions. researchgate.net This provides insights that are often difficult to obtain through experimentation alone.
Kinetic Studies: Detailed kinetic analysis helps to elucidate the rate-determining steps of a reaction and understand the influence of different components like catalysts, ligands, and solvents.
By combining these techniques, researchers can build a comprehensive picture of the reaction mechanism, enabling the rational optimization of conditions to improve yield, selectivity, and catalyst turnover.
Rational Design of New Molecules Utilizing the this compound Scaffold
The this compound core is a versatile scaffold for the rational design of new molecules with tailored properties, particularly in drug discovery. rsc.org The distinct reactivity of its functional groups—the carbonyl chloride for amide or ester formation and the chloro group for cross-coupling—allows for systematic structural modifications.
The design process typically involves:
Scaffold Hopping and Bioisosteric Replacement: Using the thiophene ring as a bioisostere for a phenyl ring or other heterocycles in known bioactive compounds.
Structure-Based Design: Employing computational docking studies to design derivatives that fit into the active site of a biological target, such as an enzyme or receptor. The carbonyl chloride group is an excellent handle for introducing moieties that can form key interactions (e.g., hydrogen bonds) with the protein.
Fragment-Based Discovery: Using the scaffold as a core fragment and building upon it by adding substituents at the C2-chloro and C5-H positions to enhance binding affinity and selectivity.
This rational, computer-aided approach accelerates the discovery of new lead compounds for pharmaceuticals and functional materials by focusing synthetic efforts on molecules with the highest probability of success. researchgate.net
Integration with High-Throughput Experimentation and Automation
The fields of chemical synthesis and process development are being revolutionized by high-throughput experimentation (HTE) and automation. nih.govyoutube.com These technologies enable the rapid screening of a vast number of reaction conditions in parallel, dramatically accelerating the optimization of synthetic routes and the discovery of new reactions. researchgate.netchemrxiv.org
For the synthesis and functionalization of this compound, HTE can be applied to:
Reaction Optimization: Quickly screening arrays of catalysts, ligands, bases, and solvents in 96-well plates to find the optimal conditions for a Suzuki or Buchwald-Hartwig coupling at the C2 position. nih.gov
Library Synthesis: Generating large collections of derivatives for biological screening by reacting the carbonyl chloride with an array of different amines or alcohols. youtube.com
Data-Driven Discovery: Using the large datasets generated from HTE to train machine learning algorithms that can predict reaction outcomes and propose novel reaction conditions or molecular structures. youtube.comucla.edu
The integration of robotic platforms for automated reagent handling and analysis further enhances efficiency and reproducibility, paving the way for the development of "self-driving laboratories" that can autonomously design, execute, and optimize chemical syntheses. nih.govucla.eduyoutube.com
A hypothetical HTE workflow for optimizing a Suzuki coupling reaction on the scaffold is outlined below.
| Step | Action | Technology Used | Goal |
| 1. Design | Design an array of 96 experiments varying Pd catalysts, ligands, and bases. | HTE planning software (e.g., phactor™) researchgate.net | Map the reaction space for optimal coupling conditions. |
| 2. Execution | Dispense starting materials, reagents, and solvents into a 96-well plate. | Automated liquid handling robot ucla.edu | Prepare and run all 96 reactions in parallel. |
| 3. Analysis | Analyze the yield and purity of the product in each well. | High-throughput UPLC-MS | Quantify the outcome of each experimental condition. |
| 4. Interpretation | Visualize the data to identify trends and optimal "hits". | Data analysis software | Determine the best catalyst/ligand/base combination. |
This automated and data-rich approach is central to the future of chemical synthesis, promising to make the development and functionalization of molecules like this compound faster, more efficient, and more innovative.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chlorothiophene-3-carbonyl chloride, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via Friedel-Crafts acylation or halogenation of thiophene derivatives. For example, chlorination of thiophene-3-carbonyl chloride using SOCl₂ at reflux (70–80°C) under anhydrous conditions yields the target compound . Key variables include temperature control (to avoid decomposition) and stoichiometric ratios of chlorinating agents. Yield optimization requires inert gas purging (N₂/Ar) to prevent hydrolysis of the acyl chloride group .
- Data Validation : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 8:2) and confirm purity by GC-MS. Typical yields range from 65–80% under optimized conditions .
Q. How should researchers handle and purify this compound to ensure stability?
- Methodology : Due to its moisture sensitivity, store the compound at ≤4°C in amber vials under inert atmosphere. Purification involves fractional distillation (bp ~120–130°C at reduced pressure) or recrystallization from dry hexane . Avoid aqueous workup; use anhydrous MgSO₄ for drying organic extracts .
- Safety : Handle in a fume hood with PPE (nitrile gloves, goggles). Hydrolysis releases HCl gas, requiring scrubbers for waste neutralization .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Key signals include the thiophene ring protons (δ 7.2–7.5 ppm) and carbonyl carbon (δ ~165 ppm) .
- IR : Strong C=O stretch at ~1750 cm⁻¹ and C-Cl at ~550 cm⁻¹ .
- X-ray crystallography : Resolves steric effects of the chloro and carbonyl groups on the thiophene ring .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitutions?
- Methodology : Computational studies (DFT/B3LYP/6-31G*) reveal that the electron-withdrawing carbonyl group activates the C-2 chlorine for nucleophilic displacement. Compare reactivity with non-carbonyl analogs (e.g., 3-chlorothiophene) using kinetic assays (e.g., SNAr with amines) .
- Data Interpretation : Hammett plots (σ⁺ values) correlate substituent effects with reaction rates. The carbonyl group increases σ⁺ by ~0.8, enhancing electrophilicity .
Q. What are the stability profiles of this compound under varying solvent systems?
- Methodology : Conduct accelerated stability studies in polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents at 25°C and 40°C. Monitor degradation via HPLC-UV (λ = 254 nm). Hydrolysis half-life in DMF: ~48 hours; in toluene: >1 week .
- Contradictions : Some studies report unexpected dimerization in DMSO due to trace moisture; validate with Karl Fischer titration for solvent dryness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
